N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O2S/c1-8-13-9(7-10(14-8)15(2)3)11-5-6-12-18(4,16)17/h7,12H,5-6H2,1-4H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVTGDPDJINHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide typically involves a multi-step process:
Starting Materials: : The synthesis begins with 2-methylpyrimidine-4-amine and dimethylamine as the primary starting materials.
Reaction with Methanesulfonyl Chloride: : The pyrimidine compound is first reacted with methanesulfonyl chloride in the presence of a suitable base (e.g., triethylamine) to introduce the methanesulfonamide group.
Dimethylamino Substitution: : The next step involves the substitution of a hydrogen atom on the pyrimidine ring with a dimethylamino group. This reaction often requires a strong base (e.g., sodium hydride) and dimethylamine.
Final Coupling Step: : The final step is the coupling of the intermediate with ethylene diamine under mild heating conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to optimize yield and efficiency. Process optimization techniques such as catalyst selection, temperature control, and solvent management are crucial for scaling up the synthesis for commercial use.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide can undergo several types of chemical reactions:
Oxidation: : This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. Oxidation typically affects the dimethylamino group or the methanesulfonamide moiety.
Reduction: : Reduction reactions may involve the use of reducing agents like lithium aluminum hydride. Such reactions can target the pyrimidine ring or methanesulfonamide group.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially on the pyrimidine ring and the dimethylamino group.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Sodium hydride (NaH), alkyl halides, and acyl halides
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used. Generally, oxidation products might include N-oxides, while reduction products might result in amine derivatives. Substitution reactions typically yield various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide finds applications in multiple fields:
Chemistry: : Used as an intermediate in organic synthesis, especially in the creation of complex heterocyclic compounds.
Biology: : Investigated for its potential as a ligand in binding studies involving proteins and nucleic acids.
Medicine: : Studied for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: : Interacts with enzymes, receptors, and nucleic acids, affecting their activity and function.
Pathways Involved: : Modulates signaling pathways related to cellular growth, proliferation, and apoptosis. May act as an inhibitor or activator depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares key structural motifs with several pharmaceuticals and research chemicals, enabling comparisons based on substituent effects and bioactivity:
*Calculated based on molecular formula.
Key Structural and Pharmacological Differences
Pyrimidine Substitution Patterns: The target compound’s pyrimidine ring features 6-dimethylamino and 2-methyl groups, which may enhance solubility compared to Dasatinib’s piperazinyl and chloro-methylphenyl substituents . However, Dasatinib’s bulkier structure contributes to higher molecular weight (488 vs. ~287) and broader kinase inhibition profiles. The methanesulfonamide group in the target compound aligns with N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide, but the latter’s fluoro-phenyl and isopropyl groups likely increase hydrophobic interactions in enzyme binding .
Methanesulfonamide is a common pharmacophore for enhancing metabolic stability, as seen in both the target compound and Dasatinib .
Therapeutic Potential: Dasatinib’s thiazolecarboxamide and piperazinyl groups are critical for its antineoplastic activity, while the target compound’s lack of these motifs suggests distinct mechanistic pathways .
Research Findings and Hypotheses
- Solubility and Bioavailability: The dimethylamino group in the target compound may improve aqueous solubility relative to halogenated analogues (e.g., chloro or fluoro derivatives) .
- Kinase Inhibition : Structural similarities to Dasatinib suggest possible tyrosine kinase inhibitory activity, but empirical validation is required .
- Metabolic Stability : The methanesulfonamide group likely reduces hepatic clearance, as observed in related sulfonamide-based drugs .
Biological Activity
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed examination of its biological activity, including chemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 427.5 g/mol. Its structure features a pyrimidine core, a sulfonamide group, and various substituents that enhance its solubility and bioavailability, which are critical for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | This compound |
Although specific literature detailing the mechanism of action for this compound is limited, it is hypothesized to interact with various molecular targets within biological systems. The presence of the dimethylamino group may enhance the compound's ability to modulate enzyme activity or receptor function, contributing to its therapeutic potential.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, a study highlighted that related pyrimidine derivatives demonstrated cytotoxic effects against breast carcinoma cell lines (MCF-7), with some compounds achieving IC50 values as low as 1.72 μg/mL compared to standard chemotherapeutics like 5-fluorouracil . This suggests that this compound may also possess similar anticancer properties.
Antimicrobial Activity
In addition to its anticancer potential, the compound may exhibit antimicrobial properties. Compounds containing sulfonamide moieties have been documented to possess broad-spectrum antimicrobial activity . The unique combination of functional groups in this compound enhances its efficacy against various pathogens.
Case Studies and Research Findings
- Anticancer Activity : A comparative study on related compounds demonstrated that those with a similar pyrimidine structure exhibited promising anticancer effects. The most potent analogs were further analyzed through molecular docking studies, indicating favorable binding interactions with target proteins involved in cancer progression .
- Antimicrobial Evaluation : Another investigation into sulfonamide derivatives reported strong antimicrobial activity against both bacterial and fungal strains. Compounds were tested using well diffusion methods, showing effectiveness comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
